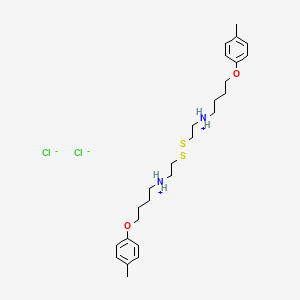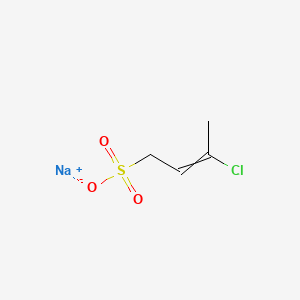
Sodium 3-chlorobut-2-ene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-chlorobut-2-ene-1-sulfonate is an organic compound with the molecular formula C4H6ClNaO3S. It is a sulfonate ester that contains a chlorine atom and a double bond in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-chlorobut-2-ene-1-sulfonate can be synthesized through the reaction of 3-chlorobut-2-ene-1-ol with sodium bisulfite. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired sulfonate ester.
Industrial Production Methods
In industrial settings, the production of sodium 3-chlorobut-2-ene-1-sulfonate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-chlorobut-2-ene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, resulting in the formation of saturated compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Electrophiles: Electrophiles such as halogens and hydrogen halides are used in addition reactions.
Oxidizing and Reducing Agents: Agents like potassium permanganate and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while addition reactions produce saturated compounds with different functional groups.
Scientific Research Applications
Sodium 3-chlorobut-2-ene-1-sulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-chlorobut-2-ene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine atom and double bond also play a role in its chemical behavior, allowing it to undergo substitution and addition reactions.
Comparison with Similar Compounds
Sodium 3-chlorobut-2-ene-1-sulfonate can be compared with other similar compounds, such as:
Sodium 3-chloropropane-1-sulfonate: This compound lacks the double bond present in sodium 3-chlorobut-2-ene-1-sulfonate, resulting in different reactivity and applications.
Sodium 3-bromobut-2-ene-1-sulfonate:
Sodium 3-chlorobut-2-ene-1-sulfate: The sulfate group in this compound provides different chemical properties compared to the sulfonate group.
Sodium 3-chlorobut-2-ene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
22923-72-4 |
|---|---|
Molecular Formula |
C4H6ClNaO3S |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
sodium;3-chlorobut-2-ene-1-sulfonate |
InChI |
InChI=1S/C4H7ClO3S.Na/c1-4(5)2-3-9(6,7)8;/h2H,3H2,1H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
YSJZWXFVNXMVCR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCS(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






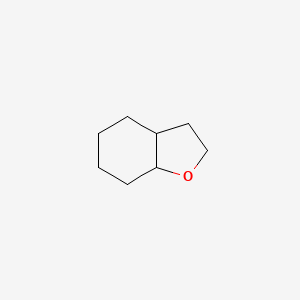

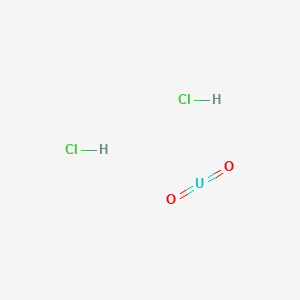

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)


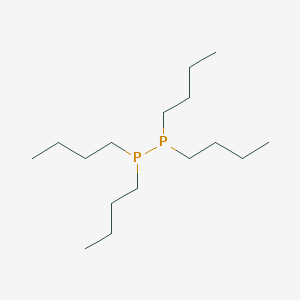
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
